molecular formula C20H21N5O3S2 B1203846 1-(2-furanyl)-N-[[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]methyl]-N-(thiophen-2-ylmethyl)methanamine

1-(2-furanyl)-N-[[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]methyl]-N-(thiophen-2-ylmethyl)methanamine

Cat. No. B1203846
M. Wt: 443.5 g/mol
InChI Key: VTCCIEMEGJFJRC-UHFFFAOYSA-N
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Description

1-(2-furanyl)-N-[[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]methyl]-N-(thiophen-2-ylmethyl)methanamine is a sulfonic acid derivative.

Scientific Research Applications

Synthesis and Characterization

  • The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, a related derivative, was synthesized using p-Toluic hydrazide and glycine, indicating potential for similar synthetic approaches with the specified compound (Shimoga, Shin, & Kim, 2018).

Pharmacological Evaluation

  • A study on NK1 receptor antagonists, including tetrazolyl-substituted analogues like the specified compound, showed potent antiemetic activity and high oral bioavailability in animal models, suggesting similar pharmacological properties (Ward et al., 1995).

Corrosion Inhibition

  • Amino acid compounds with similar structures demonstrated efficacy as corrosion inhibitors for steel in acidic solutions, implying potential applications in industrial corrosion protection (Yadav, Sarkar, & Purkait, 2015).

Antimicrobial Activity

  • Urea and thiourea derivatives of related compounds exhibited significant antibacterial and antifungal activities, suggesting the potential for antimicrobial applications of the specified compound (Vedavathi, Sudhamani, & Raju, 2017).

Anti-Inflammatory and Antioxidative Effects

  • Furanyl derivatives, similar to the compound , showed promising anti-inflammatory and antioxidative properties in various in vitro models, indicating potential therapeutic applications (Makkar & Chakraborty, 2018).

Coordination Chemistry and Catalysis

  • Studies on N-aryl-1H-benzotriazolyl-1-methanamines demonstrate their utility in generating tetrahydroquinolines, which can be extrapolated to the synthesis of similar compounds for catalytic and coordination applications (Katritzky, Cui, & Long, 1999).

Synthetic Routes and Methods

  • Enantioselective synthesis methods involving arylboronic acids and N-tosyl furanylimine, similar in structure to the compound , have been developed, highlighting potential synthetic pathways (Yamamoto, Takahashi, Kurihara, & Miyaura, 2011).

properties

Product Name

1-(2-furanyl)-N-[[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]methyl]-N-(thiophen-2-ylmethyl)methanamine

Molecular Formula

C20H21N5O3S2

Molecular Weight

443.5 g/mol

IUPAC Name

1-(furan-2-yl)-N-[[1-[(4-methylphenyl)sulfonylmethyl]tetrazol-5-yl]methyl]-N-(thiophen-2-ylmethyl)methanamine

InChI

InChI=1S/C20H21N5O3S2/c1-16-6-8-19(9-7-16)30(26,27)15-25-20(21-22-23-25)14-24(12-17-4-2-10-28-17)13-18-5-3-11-29-18/h2-11H,12-15H2,1H3

InChI Key

VTCCIEMEGJFJRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CN2C(=NN=N2)CN(CC3=CC=CO3)CC4=CC=CS4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-furanyl)-N-[[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]methyl]-N-(thiophen-2-ylmethyl)methanamine
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1-(2-furanyl)-N-[[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]methyl]-N-(thiophen-2-ylmethyl)methanamine
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1-(2-furanyl)-N-[[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]methyl]-N-(thiophen-2-ylmethyl)methanamine
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1-(2-furanyl)-N-[[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]methyl]-N-(thiophen-2-ylmethyl)methanamine
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1-(2-furanyl)-N-[[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]methyl]-N-(thiophen-2-ylmethyl)methanamine
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1-(2-furanyl)-N-[[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]methyl]-N-(thiophen-2-ylmethyl)methanamine

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